molecular formula C10H14OS B2357286 3-n-Propylthiobenzyl alcohol CAS No. 1443307-40-1

3-n-Propylthiobenzyl alcohol

Cat. No. B2357286
M. Wt: 182.28
InChI Key: PICICTDSZNKJLU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Alcohols have unique physical and chemical properties due to their ability to form hydrogen bonds . These properties include higher boiling points compared to hydrocarbons of comparable molar mass, and solubility in water for small alcohols .

Scientific Research Applications

Asymmetric Synthesis

3-n-Propylthiobenzyl alcohol serves as a chiral intermediate in the synthesis of various compounds. For instance, the yeast reductase YOL151W has shown high activity in generating the (S)-alcohol from 3-chloro-1-phenyl-1-propanone, useful in antidepressant drugs synthesis (Choi et al., 2010).

Chemical Synthesis

The compound has applications in the one-pot synthesis of benzimidazoles and benzothiazoles from alcohols. Propylphosphonic anhydride (T3P) demonstrates efficiency and mildness in synthesizing these compounds from various alcohols, offering broad functional group tolerance and excellent chemoselectivity (Raghavendra et al., 2011).

Enzymatic Activity

3-n-Propylthiobenzyl alcohol analogs, like propyl-coenzyme M, have been studied for their activity in the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).

Photocatalysis

In photocatalysis, the selective conversion of benzyl alcohol to benzaldehyde in aqueous medium using metal-free catalysts like graphitic carbon nitride has been explored. This conversion is crucial for environmentally friendly conditions (Lima et al., 2017).

Tandem Reactions

Tandem O-H Insertion/[1,3]-Alkyl Shift reactions with benzylic alcohols and rhodium azavinyl carbenoids provide a novel method of cleaving C-OH bonds and forming C-C bonds. This is significant for constructing α-aminoketones (Mi et al., 2016).

Future Directions

The future of synthetic chemistry, which includes the study and synthesis of compounds like 3-n-Propylthiobenzyl alcohol, is focused on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new catalysts for alcohol oxidation is also a significant area of research .

properties

IUPAC Name

(3-propylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7,11H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICICTDSZNKJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-n-Propylthiobenzyl alcohol

CAS RN

1443307-40-1
Record name [3-(propylsulfanyl)phenyl]methanol
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